

Application Notes: High-Performance Liquid Chromatography (HPLC) Analysis of Triphala Formulations

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Triphal*

Cat. No.: *B15488642*

[Get Quote](#)

Introduction

Triphala, a cornerstone of traditional Ayurvedic medicine, is a polyherbal formulation composed of the dried fruits of three plants: *Emblica officinalis* (Amalaki), *Terminalia bellerica* (Bibhitaki), and *Terminalia chebula* (Haritaki). Its therapeutic efficacy is attributed to a complex mixture of phytochemicals, including tannins, flavonoids, and phenolic acids. To ensure the quality, consistency, and efficacy of **Triphala** formulations, robust analytical methods for the quantification of its key bioactive markers are essential. High-performance liquid chromatography (HPLC) has emerged as a powerful and reliable technique for the simultaneous separation and quantification of these markers.

These application notes provide a comprehensive overview and detailed protocols for the HPLC analysis of **Triphala** formulations, intended for researchers, scientists, and drug development professionals.

Key Chemical Markers in **Triphala**

The primary chemical markers used for the standardization of **Triphala** formulations include:

- Gallic Acid: A phenolic acid found in all three constituent fruits, known for its antioxidant properties.

- Chebulagic Acid: A hydrolyzable tannin with potent antioxidant and anti-inflammatory activities, predominantly found in Terminalia chebula.
- Chebulinic Acid: Another significant hydrolyzable tannin from Terminalia chebula contributing to the formulation's therapeutic effects.[1][2][3]
- Ellagic Acid: A polyphenol with antioxidant and anticancer properties.[4]
- Rutin: A flavonoid with antioxidant and anti-inflammatory effects.[5]
- Corilagin: A tannin with reported anti-inflammatory and hepatoprotective activities.[5]

The simultaneous quantification of these markers provides a comprehensive chemical fingerprint of the **Triphala** formulation, ensuring its authenticity and quality.

Quantitative Data Summary

The following tables summarize the quantitative data for key markers in **Triphala** and its individual components as reported in various studies.

Table 1: Quantitative Analysis of Marker Compounds in Individual Herbs of **Triphala**

Marker Compound	Emblica officinalis (% w/w)	Terminalia bellerica (% w/w)	Terminalia chebula (% w/w)	Reference
Gallic Acid	0.48	0.15	1.12	[1]
Chebulagic Acid	Not Reported	1.83	4.13	[1]
Chebulinic Acid	Not Reported	0.35	3.28	[1]
Gallic Acid	1.32 - 4.02	Not specified for individual herbs	Not specified for individual herbs	[5][6]
Rutin	0.61 - 2.61	Not specified for individual herbs	Not specified for individual herbs	[5][6]

Table 2: Quantitative Analysis of Marker Compounds in **Triphala** Formulations

Marker Compound	Concentration in Triphala Formulation (% w/w)	Reference
Gallic Acid	2.66 - 2.87	[5] [6]
Rutin	0.65 - 2.94	[5] [6]
Corilagin	3.753 (peak % area)	[7]
1,3,6-Trigalloyl-beta-D-glucose	5.27 (peak % area)	[7]
Ellagic Acid	24.55 (peak % area)	[7]
Chebulinic Acid	29.47 (peak % area)	[7]

Experimental Protocols

This section provides detailed protocols for the sample preparation and HPLC analysis of **Triphala** formulations.

Protocol 1: Sample Preparation for HPLC Analysis

This protocol is based on the method described by Pawar et al. (2009).[\[1\]](#)

Materials and Reagents:

- **Triphala** churna (powder) or individual herbal powders
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid
- Potassium dihydrogen phosphate
- Ultrasonic bath

- Centrifuge
- 0.45 µm syringe filters

Procedure:

- Extraction:
 - Accurately weigh 50 mg of the powdered **Triphala** formulation or individual herb into a conical flask.
 - Add 30 mL of the extraction solvent (Acetonitrile).
 - Sonicate the mixture for 20 minutes at $27 \pm 3^{\circ}\text{C}$ in an ultrasonic water bath.[\[1\]](#)
- Centrifugation:
 - Centrifuge the resulting solution at 10,000 rpm for 15 minutes to separate the supernatant from the solid residue.[\[1\]](#)
- Filtration:
 - Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.[\[5\]](#)

Protocol 2: HPLC Method for Simultaneous Quantification of Gallic Acid, Chebulagic Acid, and Chebulinic Acid

This protocol is adapted from the validated reverse-phase HPLC method by Pawar et al. (2009).[\[1\]](#)[\[2\]](#)

Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm).[\[1\]](#)

- Mobile Phase A: 0.136 g of potassium dihydrogen phosphate in 1 L of water, with 0.5 mL of orthophosphoric acid added.[1]
- Mobile Phase B: Acetonitrile (HPLC grade).[1]
- Flow Rate: 1.5 mL/min.[1][8]
- Injection Volume: 20 μ L.[1][8]
- Column Temperature: 40°C.[1]
- Detection Wavelength: 270 nm.[1][5][8]

Gradient Elution Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0 - 18	95 → 55	5 → 45
18 - 25	55 → 20	45 → 80
25 - 28	20	80
28 - 35	20 → 55	80 → 45
35 - 40	55 → 95	45 → 5
40 - 45	95	5

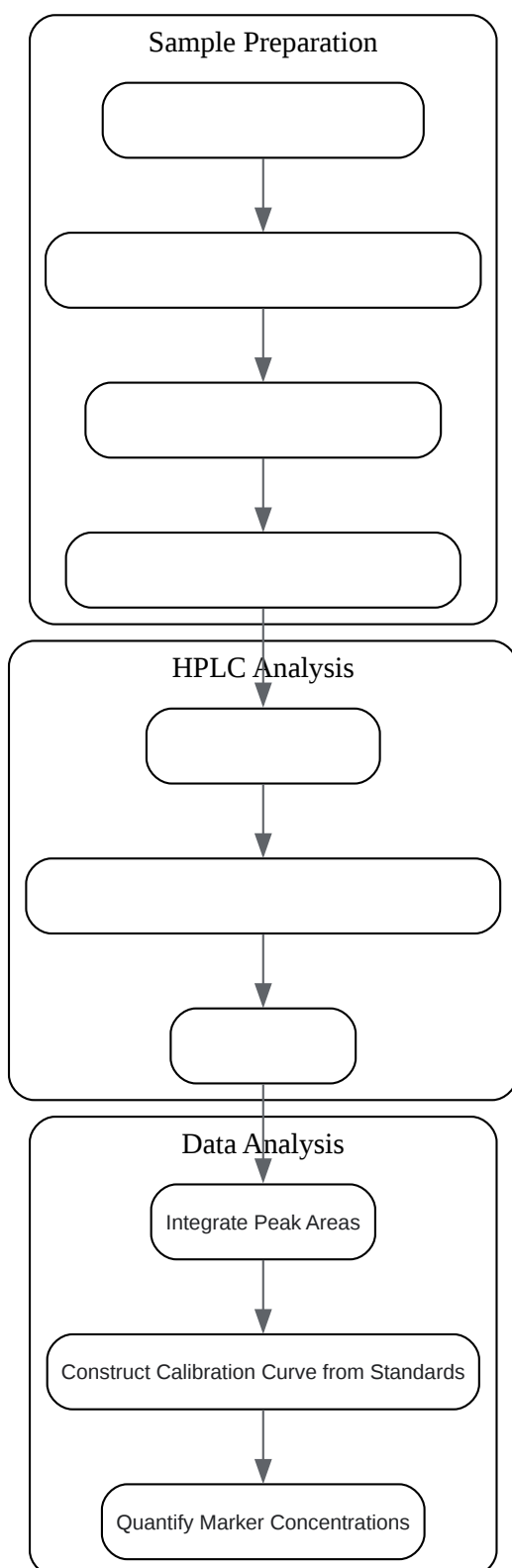
Procedure:

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Standard Preparation: Prepare standard stock solutions of gallic acid, chebulagic acid, and chebulinic acid in methanol. Prepare a series of working standard solutions by diluting the stock solutions to obtain a calibration curve.
- Sample Analysis: Inject 20 μ L of the filtered sample extract into the HPLC system.

- **Data Acquisition and Analysis:** Record the chromatograms and integrate the peak areas for each marker. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Calculate the concentration of each marker in the sample based on the calibration curve.

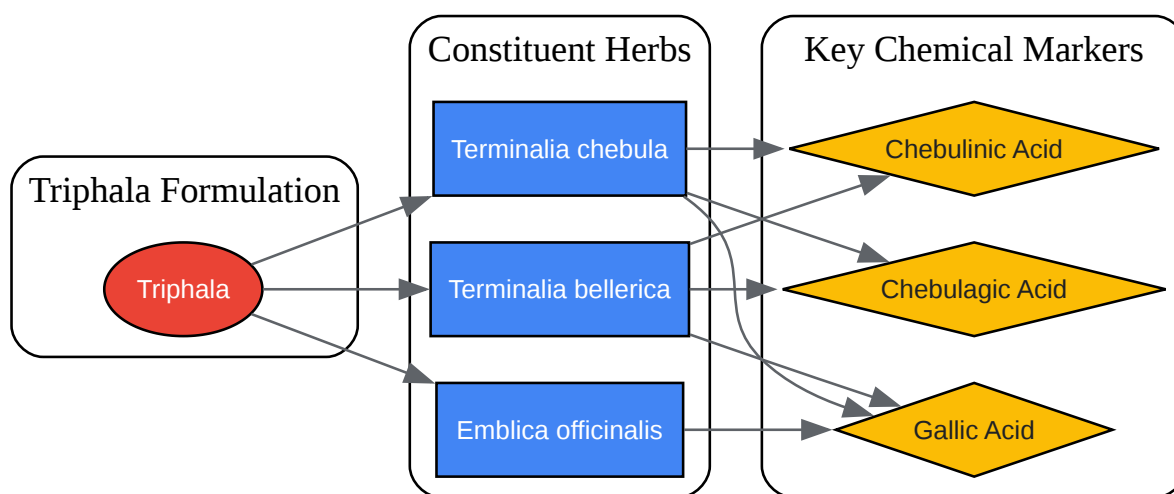
Visualizations

Experimental Workflow for HPLC Analysis of **Triphala**



[Click to download full resolution via product page](#)

Caption: Workflow for HPLC analysis of **Triphala**.

Logical Relationship of **Triphala** Components and Key Markers

[Click to download full resolution via product page](#)

Caption: Relationship of **Triphala** components and markers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a RP-HPLC Method for Analysis of Triphala Curna and its Applicability to Test Variations in Triphala Curna Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a RP-HPLC Method for Analysis of Triphala Curna and its Applicability to Test Variations in Triphala Curna Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 6. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 7. Markers Assessment in Triphala (Batch-I, II & III) and its Ingredients from Different Geographical Locations of India through TPC, TFC, HPLC & HPTLC | Bentham Science [eurekaselect.com]
- 8. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [Application Notes: High-Performance Liquid Chromatography (HPLC) Analysis of Triphala Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15488642#high-performance-liquid-chromatography-analysis-of-triphala-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com